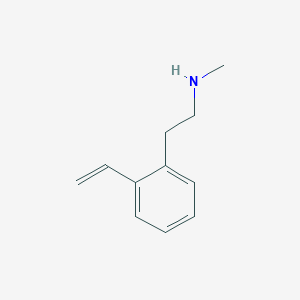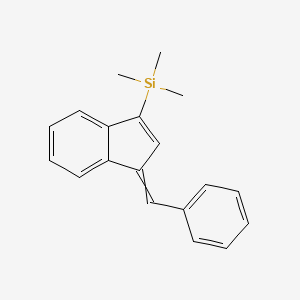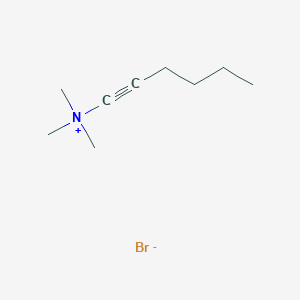![molecular formula C17H35NO4 B14382756 [Bis(2-hydroxyethyl)amino]methyl dodecanoate CAS No. 88101-73-9](/img/structure/B14382756.png)
[Bis(2-hydroxyethyl)amino]methyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is a chemical compound with the molecular formula C17H35NO4 It is known for its unique structure, which includes a dodecanoate (lauric acid) ester linked to a [bis(2-hydroxyethyl)amino]methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-hydroxyethyl)amino]methyl dodecanoate typically involves the esterification of lauric acid with [bis(2-hydroxyethyl)amino]methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Bis(2-hydroxyethyl)amino]methyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Bis(2-hydroxyethyl)amino]methyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism of action of [Bis(2-hydroxyethyl)amino]methyl dodecanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparación Con Compuestos Similares
Similar Compounds
[Bis(2-hydroxyethyl)amino]methyl hexanoate: Similar structure but with a shorter hexanoate chain.
[Bis(2-hydroxyethyl)amino]methyl octanoate: Similar structure but with an octanoate chain.
Uniqueness
[Bis(2-hydroxyethyl)amino]methyl dodecanoate is unique due to its longer dodecanoate chain, which imparts distinct physicochemical properties. This longer chain can enhance its emulsifying and surfactant capabilities, making it more effective in certain applications compared to its shorter-chain counterparts.
Propiedades
Número CAS |
88101-73-9 |
|---|---|
Fórmula molecular |
C17H35NO4 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
[bis(2-hydroxyethyl)amino]methyl dodecanoate |
InChI |
InChI=1S/C17H35NO4/c1-2-3-4-5-6-7-8-9-10-11-17(21)22-16-18(12-14-19)13-15-20/h19-20H,2-16H2,1H3 |
Clave InChI |
WMJCVEINXYETAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)
![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)

![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)
![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)
![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)




